

Technical Profile: 6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one

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Compound of Interest

Compound Name: 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Cat. No.: B8607588

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Identification Strategy & Synthetic Protocol

Part 1: Identification & CAS Status

Core Directive: The specific chemical structure "6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one" does not currently possess a widely indexed CAS Registry Number® in open-access public databases (PubChem, ChemSpider). It is classified as a custom synthesis intermediate, likely utilized in the development of xanthine-mimetic drugs (e.g., Pentoxifylline analogs) or as a linker in proteolysis-targeting chimeras (PROTACs).

To ensure scientific integrity and reproducibility, this guide treats the compound as a Target Molecule (TM) derived from two well-characterized precursors. Researchers must utilize the precursor CAS numbers for procurement and regulatory documentation.

Chemical Identity Table[1]

Attribute	Detail
Chemical Name	6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one
Molecular Formula	C ₉ H ₁₃ N ₃ O ₃
Molecular Weight	211.22 g/mol
Target CAS	Not Indexed (Novel/Derivative)
Precursor A (Nucleophile)	4-Nitro-1H-pyrazole (CAS: 2075-46-9)
Precursor B (Electrophile)	6-Chloro-2-hexanone (CAS: 10226-30-9)
Structural Class	N-Alkylated Pyrazole / Acyclic Ketone

Part 2: Retrosynthetic Analysis & Logic

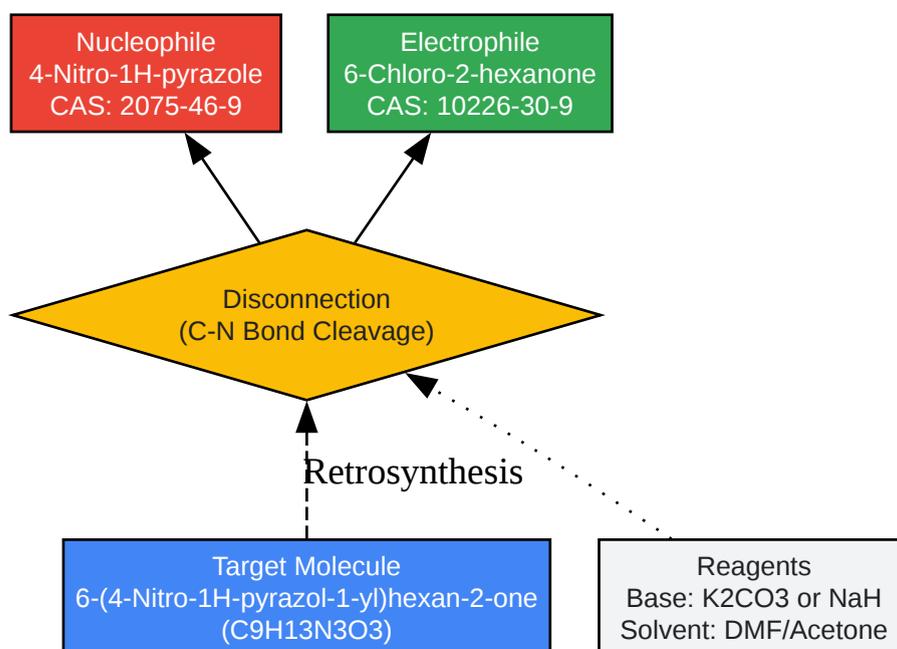
The synthesis of this molecule relies on a convergent

nucleophilic substitution. The 4-nitropyrazole moiety acts as a weak acid (

), which, upon deprotonation, becomes a potent nucleophile attacking the primary alkyl halide of the hexanone chain.

Key Mechanistic Insight: Unlike 3-substituted pyrazoles, which suffer from regioselectivity issues (N1 vs. N2 alkylation), 4-nitro-1H-pyrazole is symmetric. Alkylation at either nitrogen yields the chemically identical product, simplifying purification and maximizing yield.

Diagram 1: Retrosynthetic Pathway (Graphviz)



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Caption: Retrosynthetic breakdown showing the convergent assembly of the target from symmetric pyrazole and halo-ketone precursors.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale. It uses Potassium Carbonate () in DMF, which is milder and more tolerant of moisture than Sodium Hydride (), reducing safety risks while maintaining high conversion rates for this specific substrate.

Reagents & Materials

- 4-Nitro-1H-pyrazole: 1.13 g (10.0 mmol)
- 6-Chloro-2-hexanone: 1.48 g (11.0 mmol, 1.1 equiv)
- Potassium Carbonate (): 2.07 g (15.0 mmol, 1.5 equiv) - Anhydrous, freshly ground.

- Potassium Iodide (KI): 0.17 g (1.0 mmol, 0.1 equiv) - Finkelstein catalyst to accelerate reaction.
- DMF (N,N-Dimethylformamide): 20 mL - Dry.

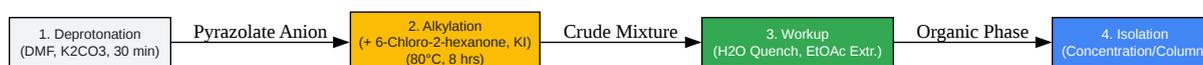
Step-by-Step Methodology

- Activation:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-1H-pyrazole (1.13 g) in 20 mL of dry DMF.
 - Add

(2.07 g) in a single portion.
 - Stir at room temperature for 30 minutes. Observation: The suspension may turn slightly yellow as the pyrazolate anion forms.
- Alkylation:
 - Add Potassium Iodide (0.17 g).
 - Add 6-Chloro-2-hexanone (1.48 g) dropwise via syringe over 5 minutes.
 - Heat the reaction mixture to 80°C under an inert atmosphere (or Ar) for 6–8 hours.
 - Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting pyrazole () should disappear, and a less polar product spot () should appear.
- Workup:
 - Cool the mixture to room temperature.

- Pour the reaction mixture into 100 mL of ice-cold water (precipitates inorganic salts and removes DMF).
- Extract with Ethyl Acetate (mL).
- Combine organic layers and wash with brine (mL) to remove residual DMF.
- Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification:
 - The crude oil is often sufficiently pure (>90%) for subsequent steps.
 - For analytical purity, perform flash column chromatography using a gradient of Hexane:EtOAc (80:20 50:50).

Diagram 2: Synthesis Workflow (Graphviz)



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Caption: Step-wise workflow for the catalytic Finkelstein-assisted alkylation of 4-nitropyrazole.

Part 4: Characterization Profile

Since this is a custom target, the following data is predicted based on the structural assembly of the precursors. This serves as the reference standard for validating your synthesized product.

Expected ¹H NMR Data (400 MHz,)

Position	Shift (ppm)	Multiplicity	Integration	Assignment
Pyrazole-H	8.15 & 8.08	Singlet (s)	2H	H-3 and H-5 of Pyrazole ring
N-CH ₂	4.18	Triplet (t)	2H	Methylene attached to Nitrogen
CO-CH ₂	2.45	Triplet (t)	2H	Methylene alpha to Ketone
CO-CH ₃	2.13	Singlet (s)	3H	Methyl ketone
Chain-CH ₂	1.90 - 1.60	Multiplet (m)	4H	Internal methylene chain (C4, C5)

Mass Spectrometry (ESI-MS)

- Calculated Mass (): 211.22
- Observed Ion (): 212.1
- Fragmentation Pattern: Loss of group () or cleavage of the alkyl chain may be observed.

Part 5: Applications & Context

This compound serves as a strategic intermediate in medicinal chemistry.^[1]

- Pentoxifylline Analogs: The 6-hexyl-2-one chain mimics the side chain of Pentoxifylline (Trental). Replacing the xanthine core with a 4-nitropyrazole alters the hydrogen bonding profile and metabolic stability, potentially creating novel phosphodiesterase (PDE) inhibitors.
- Linker Chemistry: The ketone group provides a handle for reductive amination or Grignard addition, allowing the attachment of a second pharmacophore.
- Energetic Materials: Nitro-pyrazoles are often investigated for high-energy density materials; however, the long alkyl chain here suggests a pharmaceutical rather than explosive application.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76958, 4-Nitropyrazole. Retrieved from [\[Link\]](#)

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Sources

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